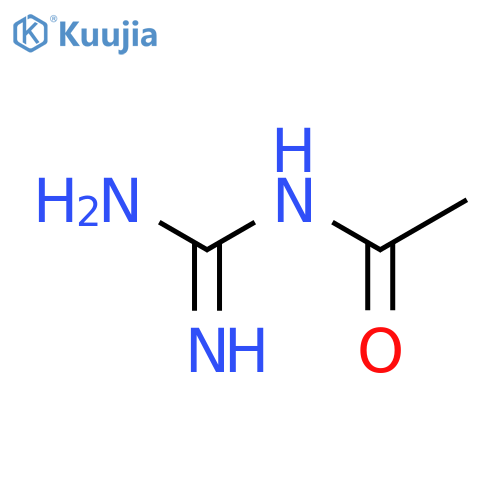Cas no 5699-40-1 (N-Acetylguanidine)

N-Acetylguanidine structure
商品名:N-Acetylguanidine
N-Acetylguanidine 化学的及び物理的性質
名前と識別子
-
- N-Acetylguanidine
- 1-acetylguanidine
- N-(aminoiminomethyl)Acetamide
- N-(diaminomethylidene)acetamide
- N-carbamimidoylacetamide
- Monoacetyl guanidine
- Acetamide,N-amidino- (7CI,8CI)
- Acetoguanidine
- Acetylguanidine
- Guanidine, acetyl-
- N-Acetyl-guanidine
- C3H7N3O
- 1-Acetylguanidne
- NGGXACLSAZXJGM-UHFFFAOYSA-N
- acetylguanidin
- 1-acetyl-guanidine
- PubChem3986
- N-(Carbamimidoyl)acetamide
- KSC606C2D
- N-[Amino(imino)methyl]acetamide
- Acetamide,N-(aminoiminomethyl)
- s10069
- CS-W007823
- 5699-40-1
- SCHEMBL79062
- FT-0669081
- SY046536
- NS00033625
- EINECS 227-180-5
- CHEMBL1162547
- MFCD00075615
- 1K-902
- acetylguanidinium
- FT-0655673
- EN300-84417
- AKOS005069851
- DTXSID20205595
- A831273
- ACETYL GUANIDINE
- 1-Acetylguanidine, 98%
- AKOS006220773
- N-(Aminoiminomethyl)acetamide; N-Acetylguanidine;N-Acetylguanidine
- AB02893
- Z1203578060
- J-519539
- DB-072233
- BBL013469
- STK880182
- A3124
-
- MDL: MFCD00075615
- インチ: 1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)
- InChIKey: NGGXACLSAZXJGM-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])/N=C(\N([H])[H])/N([H])[H]
計算された属性
- せいみつぶんしりょう: 101.05900
- どういたいしつりょう: 101.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 81.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.348
- ゆうかいてん: 181-183 °C (lit.)
- フラッシュポイント: 104.0±27.9 °C
- 屈折率: 1.55
- PSA: 78.97000
- LogP: 0.20690
- ようかいせい: 未確定
N-Acetylguanidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
N-Acetylguanidine 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
N-Acetylguanidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036235-1g |
N-Carbamimidoylacetamide |
5699-40-1 | 97% | 1g |
¥42 | 2023-04-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029774-5g |
N-Acetylguanidine |
5699-40-1 | 98% | 5g |
¥44 | 2024-05-22 | |
| Chemenu | CM253718-500g |
N-Carbamimidoylacetamide |
5699-40-1 | 97% | 500g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036235-500g |
N-Carbamimidoylacetamide |
5699-40-1 | 97% | 500g |
¥2294.00 | 2024-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87390-500g |
N-Carbamimidoylacetamide |
5699-40-1 | 97% | 500g |
¥1912.0 | 2022-04-28 | |
| Enamine | EN300-84417-0.5g |
N-carbamimidoylacetamide |
5699-40-1 | 95.0% | 0.5g |
$20.0 | 2025-03-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029774-25g |
N-Acetylguanidine |
5699-40-1 | 98% | 25g |
¥177 | 2024-05-22 | |
| Enamine | EN300-84417-0.25g |
N-carbamimidoylacetamide |
5699-40-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Ambeed | A370145-500g |
N-Carbamimidoylacetamide |
5699-40-1 | 97% | 500g |
$253.0 | 2025-02-21 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YA6175-25g |
N-Acetylguanidine |
5699-40-1 | ≥98% | 25g |
¥1450元 | 2023-09-15 |
N-Acetylguanidine 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
5699-40-1 (N-Acetylguanidine) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5699-40-1)1-乙酰基胍

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:5699-40-1)N-Acetylguanidine

清らかである:99%
はかる:500g
価格 ($):312.0